molecular formula C17H12ClFN2O2 B2738471 3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide CAS No. 952963-57-4

3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2738471
CAS No.: 952963-57-4
M. Wt: 330.74
InChI Key: LLTSCDWDWKTVSP-UHFFFAOYSA-N
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Description

3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide is a chemical compound of significant interest in medicinal chemistry research, built around a core isoxazole scaffold. The isoxazole ring is a five-membered heterocycle known for its presence in various bioactive molecules and is a popular structure for developing new therapeutic agents due to its typically low cytotoxicity and favorable physicochemical properties . Research into isoxazole derivatives has demonstrated a wide spectrum of biological activities, making them valuable scaffolds for drug discovery . Particularly, isoxazole derivatives have been extensively investigated as potential anticancer agents, with studies showing they can act through multiple mechanisms such as protein kinase inhibition, tubulin inhibition, and induction of apoptosis . The structural motif of an isoxazole linked to a benzamide via a methylene bridge, as seen in this compound, is a common pharmacophore in the design of enzyme inhibitors. The specific substituents—a 4-fluorophenyl group on the isoxazole ring and a 3-chlorobenzamide—allow researchers to explore structure-activity relationships (SAR), as the presence and position of such electronegative substituents are often linked to higher biological potency . This product is intended for research applications such as SAR studies, high-throughput screening, and the development of novel enzyme inhibitors. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-chloro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-13-3-1-2-12(8-13)17(22)20-10-15-9-16(23-21-15)11-4-6-14(19)7-5-11/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTSCDWDWKTVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydroximinoyl chlorides with alkynes to form the isoxazole ring . The reaction is usually carried out under mild basic conditions, such as using sodium bicarbonate at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness . These methods often employ green chemistry principles to reduce waste and improve the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

The compound 3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide is a significant chemical entity that has garnered attention in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on biological activities, structure-activity relationships, and potential therapeutic uses.

Chemical Properties and Structure

Chemical Formula : C15_{15}H14_{14}ClF1_{1}N2_{2}O

Molecular Weight : 301.73 g/mol

The compound features a chlorobenzamide core linked to an isoxazole moiety, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to 3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide exhibit promising anticancer properties. A study explored the structure-activity relationship (SAR) of various isoxazole derivatives, revealing that modifications to the phenyl and isoxazole rings significantly affect cytotoxicity against cancer cell lines. The specific compound under discussion has shown potential in inhibiting tumor growth in preclinical models, suggesting a pathway for development as an anticancer agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Isoxazole derivatives are known to modulate inflammatory pathways, and preliminary studies suggest that 3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease, including arthritis and colitis .

Neuroprotective Effects

Recent investigations into neuroprotective agents have identified isoxazole derivatives as candidates for treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier (BBB) due to its lipophilic nature allows it to exert protective effects against neuronal damage induced by oxidative stress and excitotoxicity . This aspect positions it as a potential therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Studies have shown that related isoxazole compounds exhibit activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Anticancer Activity Assessment

In a controlled study, researchers synthesized several derivatives of the compound and evaluated their cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that certain modifications increased potency significantly compared to the parent compound. The most active derivative exhibited an IC50 value of 12 µM against MCF-7 cells, highlighting the importance of structural optimization in drug design .

Case Study 2: Neuroprotective Mechanism Investigation

A study conducted on animal models of neurodegeneration demonstrated that administration of 3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide resulted in reduced neuronal loss and improved cognitive functions. Mechanistic studies suggested that the compound modulated pathways associated with oxidative stress, including upregulation of antioxidant enzymes .

Mechanism of Action

The mechanism of action of 3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamide Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Biological Activity/Use Reference
3-Chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide Benzamide + isoxazole 3-Cl (benzamide), 4-F (isoxazole) C₁₇H₁₁ClFN₂O₂ Antimicrobial (hypothesized)
N-((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide Benzamide + oxadiazole 3-Cl (oxadiazole), 4-OCH₃ (benzamide) C₁₇H₁₄ClN₃O₃ Not explicitly stated
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide Benzamide + thioxo-oxadiazole 4-Cl (benzamide), thioxo-oxadiazole C₁₄H₁₆ClN₃O₂S Antifungal/antibacterial
4-(((5-(3-Chlorophenyl)-isoxazol-3-yl)formylamino)methyl)benzamide Benzamide + isoxazole 3-Cl (isoxazole), formylamino linker C₁₈H₁₃ClN₂O₃ Anti-tubercular (H37Rv strain)
3-Chloro-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide Benzamide + dioxoisoindole 3-Cl (benzamide), 3-F (phenyl), dioxoisoindole C₂₂H₁₄ClFN₂O₃ Not explicitly stated

Substituent Effects on Bioactivity

  • This is critical for target binding, as seen in the anti-tubercular activity of its analog (C₂ in ).
  • Heterocyclic Core: Isoxazole rings (as in the target compound) offer different electronic profiles compared to oxadiazoles or thiadiazoles.

Spectroscopic and Crystallographic Data

  • IR/NMR : The target compound’s carbonyl stretch (C=O) would align with benzamide derivatives (~1600–1670 cm⁻¹, ). Aromatic proton signals in its ¹H-NMR would reflect the 4-fluorophenyl (δ ~7.2–7.6 ppm) and 3-chlorobenzamide (δ ~7.4–8.0 ppm) groups.

Biological Activity

3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide (CAS Number: 952963-57-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data from various studies.

  • Molecular Formula : C17H12ClFN2O2
  • Molecular Weight : 330.7 g/mol
  • Structure : The compound consists of a benzamide core substituted with a chlorinated aromatic ring and an isoxazole moiety.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent. Below are the key areas of biological activity:

1. Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance:

  • A study reported that benzamide derivatives showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 50 µg/mL .
  • The antibacterial effectiveness of related compounds was comparable to standard antibiotics like norfloxacin and ceftriaxone, indicating potential for therapeutic use in bacterial infections.

2. Anticancer Activity

The anticancer properties of benzamide derivatives have been extensively studied:

  • Compounds similar to 3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives showed IC50 values as low as 225 µM against breast cancer cells, suggesting significant antitumor potential .
  • The mechanism of action often involves apoptosis induction and cell cycle arrest, particularly in the S phase, which has been observed in treated MCF-7 cells .

3. Anti-inflammatory Activity

Some studies have also explored the anti-inflammatory effects of benzamide derivatives:

  • Compounds have been shown to reduce pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

Case Studies and Research Findings

A summary of relevant studies is provided below:

Study ReferenceBiological ActivityFindings
AntibacterialMIC values ranging from 2 to 50 µg/mL against various bacteria.
AnticancerIC50 values of 225 µM against MCF-7 breast cancer cells; apoptosis induction noted.
Anti-inflammatoryReduction in pro-inflammatory cytokines observed in vitro.

Q & A

Basic Research Questions

What are the key steps in synthesizing 3-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide?

The synthesis typically involves:

  • Step 1: Formation of the isoxazole ring via cyclization of a nitrile oxide with an alkyne (e.g., 4-fluorophenylacetylene) under Huisgen conditions .
  • Step 2: Functionalization of the isoxazole with a methylamine group, followed by coupling to 3-chlorobenzoyl chloride using standard amide bond formation (e.g., EDC/HOBt or DCC) .
  • Purification: Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography is the gold standard for confirming bond lengths, angles, and stereochemistry. For example, SHELXL software ( ) is widely used for refining crystallographic data .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of aromatic protons near chlorine/fluorine) .
    • IR spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and isoxazole C=N stretch (~1600 cm⁻¹) .

What analytical methods ensure purity and stability of the compound?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity (>95%) .
  • Stability studies : Accelerated degradation tests under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH) to identify hydrolysis-prone functional groups (e.g., amide bonds) .

Advanced Research Questions

How does the fluorophenyl-isoxazole moiety influence biological activity?

  • Structure-activity relationship (SAR) : The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the isoxazole acts as a bioisostere for carboxylic acids, improving membrane permeability .
  • Case study : Analogous compounds (e.g., 4-(((5-(3-chlorophenyl)-isoxazol-3-yl)formylamino)methyl)benzamide) show in vitro activity against Mycobacterium tuberculosis (MIC = 2.5 µM), attributed to target binding confirmed via molecular docking and MD simulations .

How can computational methods predict binding modes of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target pockets (e.g., TRPS α-subunit in M. tuberculosis) .
  • MD simulations : Analyze RMSD (<2.0 Å) and RMSF to validate binding stability over 100 ns trajectories (GROMACS/AMBER) .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with amide groups, hydrophobic contacts with fluorophenyl) .

What experimental strategies resolve contradictions in bioactivity data?

  • Dose-response validation : Repeat assays (e.g., microbroth dilution for antimicrobial activity) with tighter control of solvent (DMSO <1% v/v) and cell viability .
  • Off-target profiling : Screen against related enzymes (e.g., cytochrome P450 isoforms) to rule out non-specific effects .
  • Metabolite analysis : Use LC-MS to identify degradation products that may interfere with activity .

How to optimize synthetic yield while minimizing side reactions?

  • Reaction optimization :
    • Temperature control : Lower temperatures (~0–5°C) during amide coupling to reduce racemization .
    • Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDC) for improved efficiency .
  • Byproduct analysis : TLC monitoring at each step to isolate intermediates and minimize impurities .

Key Research Gaps

  • Mechanistic studies : No data yet on the compound’s interaction with eukaryotic targets (e.g., kinases, GPCRs).
  • In vivo pharmacokinetics**: ADMET profiling needed to assess bioavailability and toxicity.

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